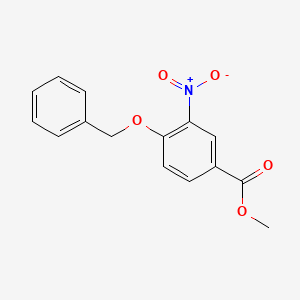

Methyl 4-(benzyloxy)-3-nitrobenzoate

Description

Methyl 4-(benzyloxy)-3-nitrobenzoate is an aromatic ester featuring a benzyloxy group at the para position (C4) and a nitro group at the meta position (C3) of the benzoate backbone. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing (nitro) and protecting (benzyloxy) groups. Its synthesis typically involves nucleophilic substitution reactions, such as the benzylation of methyl 4-hydroxy-3-nitrobenzoate under basic conditions .

Properties

CAS No. |

135328-57-3 |

|---|---|

Molecular Formula |

C15H13NO5 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

methyl 3-nitro-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-14(13(9-12)16(18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

MIJSBCQXHMDVBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of methyl 3-nitrobenzoate derivatives allows for nuanced comparisons. Key analogs are categorized below:

2.1. Positional Isomers

Key Differences : Positional isomerism significantly impacts electronic distribution and solubility. The nitro group at C3 (meta to ester) in the target compound reduces steric hindrance compared to the C4-nitro isomer, favoring reactivity in coupling reactions .

2.2. Functional Group Variations

Key Differences: Replacing benzyloxy with amino or hydroxy groups alters polarity and biological activity. For instance, the cyclohexylamino derivative (LogP ~2.8) exhibits better membrane permeability than the benzyloxy analog, making it suitable for CNS drug candidates .

2.3. Substituent Additions

Key Differences : Additional substituents (e.g., methoxy) increase steric bulk, reducing reaction rates in nucleophilic substitutions. The free carboxylic acid derivative (3-methoxy-4-nitrobenzoic acid) is more water-soluble but less reactive in esterification .

Physicochemical Properties

Key Trends : Higher PSA correlates with improved aqueous solubility. Nitro groups enhance electrophilicity, facilitating reductions to amines for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.